2-Phenoxyethylamine
Description
Contextualization within Amine Chemistry and Biological Systems
2-Phenoxyethylamine, with the chemical formula C₈H₁₁NO, is classified as a primary amine. cymitquimica.comnih.gov The basicity of the amine group allows it to readily participate in reactions such as acylation and alkylation. cymitquimica.com Structurally, it consists of a phenyl group attached to an ethylamine (B1201723) group via an ether linkage. guidechem.com This arrangement makes it a member of the broader phenethylamine (B48288) class, a group of compounds known for their prevalence and importance in medicinal chemistry. nih.gov
The compound is a colorless to pale yellow liquid and is soluble in water and organic solvents. cymitquimica.comguidechem.com Its properties are derived from the interplay between the aromatic phenoxy moiety and the aliphatic ethylamine side chain. This duality makes it a point of interest for creating more complex molecules with specific biological targets. For instance, it is a known inhibitor of β-glucosidase and is associated with compounds exhibiting β-blocking and vasodilating properties. chemicalbook.comchemicalbook.com
Table 1: Chemical Properties of this compound
| Property | Value | Reference(s) |
|---|---|---|
| Molecular Formula | C₈H₁₁NO | nih.govguidechem.com |
| Molecular Weight | 137.18 g/mol | nih.gov |
| Appearance | Clear colorless to light yellow liquid | guidechem.com |
| Boiling Point | 101-103 °C at 4 mmHg | sigmaaldrich.com |
| Density | 1.048 g/mL at 25 °C | sigmaaldrich.com |
| Refractive Index | n20/D 1.536 | sigmaaldrich.com |
| pKa (Predicted) | 8.18 ± 0.10 | guidechem.com |
| CAS Number | 1758-46-9 | guidechem.com |
Historical Perspectives in Chemical Synthesis and Early Biological Investigations
Early investigations into this compound and its derivatives date back to at least the mid-20th century. A notable study published in 1949 in the Biochemical Journal explored the relationship between the chemical constitution of this compound derivatives and their effects on plant growth. portlandpress.com This research highlighted the early interest in understanding how modifications to the this compound scaffold could influence biological activity, laying the groundwork for its later exploration in other fields. portlandpress.com Research from the 1960s delved into the conformation of N-(β-Chloroethyl)-2-phenoxyethylamines to understand their relationship with adrenergic blocking activity, further establishing the compound's relevance in medicinal chemistry research. acs.org
Contemporary Significance in Advanced Research Fields
In modern research, this compound is primarily valued as a versatile chemical intermediate. cymitquimica.comguidechem.com It serves as a crucial building block for synthesizing a wide range of molecules with applications in pharmaceuticals and agrochemicals. guidechem.com The ability to introduce both a phenoxy and an ethylamine moiety into larger structures makes it a valuable tool for synthetic chemists. guidechem.com
Research has demonstrated that this compound is a precursor in the synthesis of compounds with potential antimicrobial and antitumor properties. guidechem.com It is also used to create derivatives with specific pharmacological profiles, such as selective α₁D-adrenergic receptor antagonists, which are investigated for therapeutic purposes. google.com Furthermore, it is employed in the synthesis of more complex molecules for materials science and as a starting material for producing (2-Phenoxyethyl)urea, a compound explored for its own bioactive properties. ontosight.aiontosight.ai This continued use in diverse and advanced research fields underscores the enduring importance of this compound as a foundational chemical entity. cymitquimica.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-phenoxyethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c9-6-7-10-8-4-2-1-3-5-8/h1-5H,6-7,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMLAIXAZMVDRGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30170028 | |
| Record name | 2-Phenoxyethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30170028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1758-46-9 | |
| Record name | Phenoxyethylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1758-46-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2-Phenoxyethanamine | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001758469 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Phenoxyethanamine | |
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| Record name | 2-phenoxyethylamine | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | 2-PHENOXYETHANAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8DGQ1B38R5 | |
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Synthetic Methodologies and Chemical Transformations of 2 Phenoxyethylamine
Established Synthetic Pathways for 2-Phenoxyethylamine and its Precursors
Several synthetic routes have been established for the production of this compound, starting from readily available precursors such as phenoxy-substituted alcohols and halides. These methods often involve nucleophilic substitution or reductive amination reactions.
Reaction of Phenoxy-Substituted Alcohols with Aminating Agents
A primary route to this compound involves the direct or indirect amination of 2-phenoxyethanol (B1175444). This precursor can be synthesized through the reaction of phenol (B47542) with ethylene (B1197577) oxide in a basic medium or by reacting sodium phenolate (B1203915) with 2-chloroethanol. dss.go.th
One common industrial method for the amination of alcohols is direct amination, where the alcohol reacts with ammonia (B1221849) at elevated temperatures and pressures, often in the presence of a catalyst. justdial.com While specific high-yield examples for 2-phenoxyethanol are not extensively detailed in readily available literature, this general method is a cornerstone of industrial amine synthesis.
Another approach involves a two-step process. The alcohol is first converted to a better leaving group, such as a tosylate, which is then displaced by an amine or an amine equivalent. For instance, 2-phenoxyethanol can be tosylated and subsequently reacted with an amine source.
Reductive amination of the corresponding aldehyde, 2-phenoxyacetaldehyde, is another viable pathway. The aldehyde can be synthesized by the oxidation of 2-phenoxyethanol. The subsequent reaction of the aldehyde with an amine (in this case, ammonia or a protected equivalent) in the presence of a reducing agent, such as sodium borohydride (B1222165) (NaBH₄) or through catalytic hydrogenation, yields this compound. acs.org For example, 2-(2-(trifluoromethyl)phenoxy)acetaldehyde has been successfully reacted with methylamine (B109427) followed by reduction with NaBH₄ to yield the corresponding N-methylated phenoxyethylamine. acs.org
| Starting Material | Reagents | Product | Key Conditions | Reference |
|---|
Halogenated Phenoxy-Substituted Intermediates in Amine Synthesis
The use of halogenated phenoxy-substituted intermediates, such as 2-phenoxyethyl halides (e.g., chloride or bromide), provides a reliable method for the synthesis of this compound. These intermediates readily undergo nucleophilic substitution with various nitrogen nucleophiles.
A classic and effective method is the Gabriel synthesis . This multi-step process avoids the common issue of over-alkylation that can occur with direct amination of alkyl halides. masterorganicchemistry.combyjus.com The synthesis begins with the deprotonation of phthalimide (B116566) with a base like potassium hydroxide (B78521) to form potassium phthalimide. This is followed by an SN2 reaction where the phthalimide anion displaces the halide from the 2-phenoxyethyl halide to form N-(2-phenoxyethyl)phthalimide. The final step involves the liberation of the primary amine, this compound, through hydrazinolysis (reaction with hydrazine) or acidic/basic hydrolysis. libretexts.orgyoutube.comlibretexts.org
Direct reaction of 2-phenoxyethyl chloride with ammonia can also be employed, though it may lead to a mixture of primary, secondary, and tertiary amines due to the increasing nucleophilicity of the products. wikipedia.org
| Starting Material | Reagents | Product | Key Features | Reference |
|---|
Catalytic Approaches in this compound Production
Catalytic methods are increasingly important in the synthesis of amines due to their efficiency and selectivity. For the production of this compound and its derivatives, catalytic reductive amination and direct amination of alcohols are prominent.
Catalytic reductive amination of 2,5-diformylfuran with ammonia over Nickel-Raney catalysts has been demonstrated to produce 2,5-bis(aminomethyl)furan, showcasing the potential of this method for related substrates. scirp.org Similarly, the reductive amination of aldehydes with ammonia can be catalyzed by various transition metals. justdial.com
Direct catalytic amination of alcohols using ammonia is a highly atom-economical process. While specific examples for 2-phenoxyethanol are not abundant in the provided search results, the general principle involves the use of transition metal catalysts, such as those based on ruthenium, to facilitate the reaction under elevated temperatures and pressures. google.com
Furthermore, palladium-catalyzed cross-coupling reactions, like the Suzuki-Miyaura reaction, have been employed to synthesize complex heteroaryl phenoxyethylamines. This involves coupling a phenoxyethylamine derivative containing a boronic acid or ester with a heteroaryl halide, showcasing a catalytic method for creating more complex derivatives rather than the parent compound itself. core.ac.ukunimore.it
| Catalytic Method | Substrate Type | Catalyst Example | Product Type | Reference |
|---|---|---|---|---|
| Reductive Amination | Aldehyde (e.g., 2,5-diformylfuran) | Nickel-Raney | Diamine (e.g., 2,5-bis(aminomethyl)furan) | scirp.org |
| Direct Amination | Alcohol | Ruthenium-based complexes | Primary Amine | google.com |
| Suzuki-Miyaura Coupling | Phenoxyethylamine boronic ester & Aryl halide | Pd(PPh₃)₄ | Heteroaryl phenoxyethylamines | core.ac.ukunimore.it |
Derivatization Strategies for Expanding this compound Chemical Space
The presence of a primary amine and a phenoxy ring in this compound allows for a wide range of derivatization reactions, enabling the synthesis of a diverse library of compounds for various applications, particularly in medicinal chemistry.
N-Alkylation and N-Acylation Reactions of the Amine Moiety
The primary amine group of this compound is a key site for modification through N-alkylation and N-acylation reactions.
N-Alkylation can be achieved by reacting this compound with alkyl halides. wikipedia.org However, this can lead to mixtures of mono- and di-alkylated products. A more controlled method is reductive amination, where this compound is reacted with an aldehyde or ketone in the presence of a reducing agent to form a secondary or tertiary amine. For example, N-propyl acetamide (B32628) has been synthesized via the reaction of acetamide with iodopropane. stackexchange.com While this is an example with an amide, the principle of N-alkylation of amines with alkyl halides is similar, though amines are more nucleophilic.
N-Acylation involves the reaction of this compound with acylating agents such as acyl chlorides or acid anhydrides to form amides. mdpi.comcrunchchemistry.co.uk These reactions are typically carried out in the presence of a base to neutralize the hydrogen halide or carboxylic acid byproduct. For instance, N-(2-Phenoxyethyl)morpholine-4-sulfonamide was synthesized with a 92% yield by reacting a 2-phenoxy ethylamine (B1201723) derivative with sulfonyl chloride in dichloromethane (B109758) with triethylamine (B128534) at 0 °C. mdpi.com Similarly, the reaction of phenylamine with ethanoic anhydride (B1165640) produces an N-substituted amide. chemguide.co.uk
| Reaction Type | Reagents | Product Type | Example Reaction | Reference |
|---|---|---|---|---|
| N-Alkylation | Alkyl halide | Secondary/Tertiary Amine | Reaction of an amine with an alkyl halide. | wikipedia.org |
| N-Alkylation (Reductive Amination) | Aldehyde/Ketone, Reducing Agent | Secondary/Tertiary Amine | Reductive amination of N-boc-piperidin-4-one with phenoxy-ethylamine. | |
| N-Acylation | Acyl chloride, Base | Amide | N-(2-Phenoxyethyl)morpholine-4-sulfonamide from a 2-phenoxy ethylamine derivative and sulfonyl chloride. | mdpi.com |
| N-Acylation | Acid anhydride | Amide | Reaction of phenylamine with ethanoic anhydride. | chemguide.co.uk |
Modifications of the Phenoxy Ring System
The phenoxy ring of this compound is an aromatic system that can undergo electrophilic and, under certain conditions, nucleophilic substitution reactions.
Electrophilic Aromatic Substitution is a fundamental reaction of aromatic compounds. The phenoxy group is an activating, ortho-, para-directing group, meaning that electrophiles will preferentially add to the positions ortho and para to the ether linkage. byjus.commasterorganicchemistry.com Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. For example, phenols readily undergo nitration with dilute nitric acid to give ortho and para nitrophenols. byjus.com However, the high reactivity of the phenoxy group can sometimes lead to over-reaction or side reactions, and protecting groups may be necessary. libretexts.org
Nucleophilic Aromatic Substitution (SNAr) on the phenoxy ring is less common and generally requires the presence of strong electron-withdrawing groups (such as a nitro group) at the ortho or para positions to the ether linkage. pressbooks.pubopenstax.orglibretexts.org In such activated systems, a nucleophile can displace a leaving group (like a halide) on the ring. For instance, the synthesis of 2-phenoxyacetals has been achieved through the nucleophilic aromatic substitution of electron-deficient fluoro- and chloroaromatics with 2-hydroxyacetals. google.com
A notable method for modifying the aromatic ring is through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This allows for the introduction of various aryl or heteroaryl groups onto the phenoxy ring, provided a suitable halide or boronic acid derivative is used as a starting material. core.ac.ukunimore.it
| Reaction Type | Key Features | Example | Reference |
|---|---|---|---|
| Electrophilic Aromatic Substitution | Phenoxy group is ortho-, para-directing and activating. | Nitration of phenol to form o- and p-nitrophenol. | byjus.com |
| Nucleophilic Aromatic Substitution (SNAr) | Requires strong electron-withdrawing groups on the ring. | Reaction of electron-deficient chloroaromatics with alcohol derivatives. | google.com |
| Suzuki-Miyaura Coupling | Palladium-catalyzed C-C bond formation. | Coupling of an o-iodophenoxy derivative with an arylboronic acid. | core.ac.uk |
Heteroaryl-Phenoxyethylamine Synthesis via Cross-Coupling Reactions
The construction of heteroaryl-phenoxyethylamine derivatives, where a heteroaromatic ring system is appended to the phenoxy group, is efficiently achieved through metal-catalyzed cross-coupling reactions. These methods offer a versatile and modular approach to generate extensive libraries of compounds.
The Suzuki-Miyaura cross-coupling reaction stands as a prominent and powerful method for forming carbon-carbon bonds between aryl or heteroaryl moieties. core.ac.uk It has been successfully employed to create a diverse range of heteroaryl-phenoxyethylamines. thieme-connect.comvictoria.ac.nz This approach typically involves the palladium-catalyzed reaction of a halogenated phenoxyethylamine derivative with a heteroarylboronic acid or ester. unimore.it
An efficient and general method involves starting with an ortho-iodophenoxyethylamine precursor, which can be coupled with various heteroarylboronic acids. thieme-connect.com This strategy allows for the introduction of a wide array of five-membered heteroaromatic rings, such as thiophene (B33073), furan, thiazole, pyrazole, and imidazole, as well as six-membered rings like pyridine (B92270) and pyrimidine. core.ac.ukunimore.it The reaction conditions are generally mild, and the methodology is robust, tolerating a range of functional groups on both coupling partners. unimore.it
The synthesis often begins with the preparation of a key intermediate, such as N-Boc-2-(2-iodophenoxy)ethylamine, from o-iodophenol. unimore.it This intermediate is then subjected to Suzuki coupling conditions. A typical catalytic system involves a palladium source, like Pd(PPh₃)₄, and a base, such as K₂CO₃, in a suitable solvent mixture like DME/H₂O.
Table 1: Examples of Heteroaryl-Phenoxyethylamines Synthesized via Suzuki Cross-Coupling Data sourced from Manasieva et al. (2017) unimore.it
| Heteroaryl Boronic Acid | Coupled Product | Yield (%) |
| Thiophen-2-ylboronic acid | N-Boc-2-[2-(thiophen-2-yl)phenoxy]ethylamine | 85 |
| Furan-2-ylboronic acid | N-Boc-2-[2-(furan-2-yl)phenoxy]ethylamine | 82 |
| Pyridin-3-ylboronic acid | N-Boc-2-[2-(pyridin-3-yl)phenoxy]ethylamine | 75 |
| Pyrimidin-5-ylboronic acid | N-Boc-2-[2-(pyrimidin-5-yl)phenoxy]ethylamine | 70 |
| Thiazol-2-ylboronic acid | N-Boc-2-[2-(thiazol-2-yl)phenoxy]ethylamine | 68 |
Beyond the Suzuki reaction, other metal-catalyzed strategies are instrumental in forging heteroaryl-phenoxyethylamine structures. These methods often focus on creating carbon-nitrogen (C-N) or carbon-oxygen (C-O) bonds.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a cornerstone for the formation of C-N bonds and can be applied to the synthesis of heteroaryl-phenoxyethylamines. acsgcipr.orgorganic-chemistry.org The reaction couples an amine with an aryl or heteroaryl halide or triflate. acsgcipr.org In this context, this compound can act as the amine nucleophile, reacting with a heteroaryl halide to yield the desired product. Conversely, a halogenated phenoxyethylamine can be coupled with a heteroarylamine. The choice of phosphine (B1218219) ligand is critical for the reaction's success, with bulky, electron-rich ligands often providing the best results. rsc.org
Ullmann Condensation: The Ullmann reaction is a classical copper-catalyzed method for forming C-O, C-N, and C-S bonds. wikipedia.orgorganic-chemistry.org The Ullmann-type ether synthesis can be used to construct the core phenoxy ether linkage by reacting a phenol with a halo-substituted precursor in the presence of a copper catalyst. mdpi.com More relevant to this section, the Goldberg reaction, a variation of the Ullmann condensation for C-N bond formation, can couple an amine with an aryl halide. wikipedia.org This allows for the linkage of this compound to a heteroaryl halide. Traditional Ullmann conditions required harsh temperatures, but modern ligand-assisted protocols have enabled these reactions to proceed under much milder conditions. wikipedia.orgfrontiersin.org
Suzuki Cross-Coupling Approaches
Formation of Phenoxyethylamine-Containing Macrocycles and Heterocycles
Incorporating the this compound motif into cyclic structures, such as heterocycles and macrocycles, is a key strategy for constraining the molecule's conformation.
The synthesis of heterocycles containing the phenoxyethylamine moiety can be achieved through various standard organic transformations. For instance, a reductive amination reaction between this compound and N-Boc-piperidin-4-one has been successfully used to prepare a substituted piperidine (B6355638) derivative, a common heterocyclic core. uasz.sn
The formation of macrocycles is a more complex undertaking that often relies on high-dilution conditions or template-driven reactions to favor intramolecular cyclization over intermolecular polymerization. nih.gov A common strategy involves preparing a linear precursor that contains the this compound unit and has reactive functional groups at both ends. cam.ac.uk For example, a precursor with a terminal amine and a terminal carboxylic acid can undergo an intramolecular amide bond formation to yield a macrolactam. Alternatively, a precursor bearing two terminal alkenes can be cyclized via Ring-Closing Metathesis (RCM). cam.ac.uk The modular design of these precursors allows for tunable ring sizes and the incorporation of diverse functional groups. nih.gov
Stereoselective Synthesis and Enantiomeric Resolution of Chiral this compound Analogs
Many biologically active molecules derived from this compound are chiral, with their activity often residing in a single enantiomer. Therefore, methods to obtain enantiomerically pure compounds are of paramount importance. This can be accomplished either by synthesizing the desired enantiomer directly (asymmetric synthesis) or by separating a racemic mixture (enantiomeric resolution).
Asymmetric synthesis aims to create a specific stereoisomer from the outset, often employing chiral catalysts, reagents, or starting materials. One effective strategy for producing chiral this compound analogs involves starting from commercially available, enantiopure building blocks. For example, the enantiomers of (2,2-diphenyl-1,3-dioxolan-4-yl)methylamine have been prepared via asymmetric synthesis starting from (R)-(-)-3-chloro-1,2-propanediol and (S)-(+)-3-chloro-1,2-propanediol, respectively. rsc.orgcore.ac.uk The chirality is installed early and carried through the synthetic sequence.
Another powerful approach is the asymmetric reduction of a prochiral ketone. Optically active β-hydroxy ethers, which are direct precursors to chiral β-amino ethers (a class that includes phenoxyethylamine analogs), can be synthesized via the enantioselective reduction of the corresponding α-phenoxy ketone. nih.gov Catalytic systems, such as those based on chiral oxazaborolidines (Corey-Bakshi-Shibata reduction), are highly effective for this transformation, yielding the desired alcohol with high enantiomeric excess. nih.gov This alcohol can then be converted to the corresponding amine with inversion of configuration, for example, via a Mitsunobu reaction with phthalimide followed by hydrolysis.
When a racemic mixture is synthesized, it must be resolved into its constituent enantiomers. This is commonly achieved through chromatographic techniques or by using chiral derivatizing agents. jackwestin.com
Chromatographic Separation: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a primary method for the direct separation of enantiomers. google.comsigmaaldrich.com The CSP creates a chiral environment where the two enantiomers interact differently, leading to different retention times and thus separation. sigmaaldrich.com The enantiomeric purity of compounds like (2,2-diphenyl-1,3-dioxolan-4-yl)methylamine has been determined using this method. rsc.orgresearchgate.net
Derivatization-Based Resolution: An alternative, indirect method involves reacting the racemic amine with an enantiomerically pure chiral derivatizing agent (CDA). chiralpedia.com This reaction converts the pair of enantiomers into a pair of diastereomers. jackwestin.com Since diastereomers have different physical properties, they can be separated using standard, non-chiral chromatography techniques like silica (B1680970) gel column chromatography or standard HPLC. jackwestin.comnih.gov After separation, the chiral auxiliary is cleaved to yield the resolved enantiomers. This method's success depends on the availability of a suitable CDA that reacts cleanly and without racemization. chiralpedia.com
Table 2: Examples of Chiral Derivatizing Agents (CDAs) for Amines
| Chiral Derivatizing Agent (CDA) | Functional Group Targeted | Resulting Diastereomer Type |
| N-Tosyl-(S)-proline | Amine | Diastereomeric amides |
| α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride) | Amine, Alcohol | Diastereomeric esters/amides |
| Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide (FDAA) | Amine | Diastereomeric substitution products |
| (+)- or (−)-Diacetyl-L-tartaric anhydride (DATAN) | Amine, Alcohol | Diastereomeric amides/esters |
Pharmacological and Biological Activities of 2 Phenoxyethylamine and Its Derivatives
Mechanisms of Action at Molecular and Cellular Levels
The biological effects of 2-phenoxyethylamine derivatives are primarily rooted in their ability to interact with specific proteins, including receptors and enzymes, thereby modulating their function.
As ligands, these compounds bind to various G-protein coupled receptors (GPCRs), acting as antagonists, agonists, or partial agonists, depending on their specific structural modifications.
A significant area of research has focused on developing this compound derivatives as potent and selective antagonists for the α1D-adrenergic receptor (α1D-AR). semanticscholar.org Structural modifications to the phenoxyethylamine moiety have yielded compounds with high affinity for this receptor subtype.
For instance, replacing one of the o-methoxy groups on the phenoxy residue of the non-selective α1-AR antagonist (S)-WB4101 with a rigidified dihydrobenzofuranoxy group resulted in a derivative with high α1D-AR antagonist affinity (pA2 = 9.58) and significant selectivity over α1A and α1B subtypes. researchgate.net Further studies identified that modifying the 2-methylsulfonylbenzyl group of a lead compound led to novel antagonists, such as (S)-41 ( (4S)-N4-[2-(2,5-difluorophenoxy)ethyl]-N6-methyl-3,4-dihydro-2H-thiochromene-4,6-diamine 1,1-dioxide), which demonstrated high potency and selectivity for the human α1D-AR. semanticscholar.org
The introduction of fluorine atoms to the phenyl ring of certain analogues has been shown to decrease affinity for other receptors like 5-HT1A, D2, and D3, while maintaining high affinity and selectivity for the α1d-AR. scispace.com For example, a 2,5-difluoro substitution resulted in equivalent α1d affinity compared to a 2-fluoro substitution, but with decreased affinity for 5-HT1A and α1a receptors. scispace.com Conversely, introducing a hydroxyl (OH) substituent on the phenoxy moiety has been found to be detrimental to interactions with the α1D-AR subtype. tocris.com
Binding Affinities of this compound Derivatives at α1-Adrenergic Receptors
| Compound | Target Receptor | Binding Affinity (pKi / pA2) | Reference |
|---|---|---|---|
| (S)-enantiomer of dihydrobenzofuranoxy derivative | α1D-AR | 9.58 (pA2) | researchgate.net |
| BMY-7378 | α1D-AR | 8.8 (pKi) | scispace.com |
| Fluoro analogue (Compound 6) | α1d-AR | 8.8 (pKi) | scispace.com |
| 2,5-difluoro-substituted analogue (Compound 10) | α1d-AR | 8.8 (pKi) | scispace.com |
| Trifluorophenyl-substituted analogue (Compound 11) | α1d-AR | 8.8 (pKi) | scispace.com |
Derivatives of this compound have shown significant activity at serotonin (B10506) (5-HT) receptors, particularly the 5-HT1A and 5-HT2 subtypes. This chemical class is considered a promising chemotype for developing potent and selective 5-HT1A receptor agonists. nih.gov Many compounds designed as α1D-AR antagonists exhibit cross-reactivity with 5-HT1A receptors. researchgate.netscispace.com For example, the α1D antagonist BMY7378 has a modest affinity for the 5-HT1A receptor. researchgate.net Similarly, compound 5 (8-{2-[4-(4-Methoxyphenyl)piperazin-1yl]ethyl}-8-azaspiro[4.5]decane-7,9-dione) has high affinity for both α1d-AR and the 5-HT1A receptor. scispace.com
Modifications can tune this selectivity. Replacing a methoxy (B1213986) group with fluorine in certain analogues was found to decrease affinity for the 5-HT1A receptor by 16-fold while maintaining high affinity for the α1d-AR. scispace.com In other series, phenoxyethylamine derivatives were evaluated for their affinity at 5-HT2A and 5-HT2C subtypes, though the affinity was generally lower compared to the 5-HT1A receptor. nih.gov For instance, the selective antagonist ketanserin (B1673593) has a pKi of 8.27 for the 5-HT2A receptor, while the tested phenoxyethylamine derivatives had pKi values in the range of 5.80 to 6.38. nih.gov
Functionally, the activation of 5-HT1A and 5-HT2A receptors has been shown to increase cyclic guanosine (B1672433) monophosphate (cGMP) levels in the rat frontal cortex. worktribe.com The modulation of these receptors can have differential effects on behavior; studies in Drosophila suggest that 5-HT2 receptor activation primarily affects lunging and boxing behaviors, whereas 5-HT1A receptor activation mainly influences wing threats and fencing.
Binding Affinities of this compound Derivatives at Serotonin Receptors
| Compound | Target Receptor | Binding Affinity (pKi) | Reference |
|---|---|---|---|
| Compound 5 | 5-HT1A | 8.9 | scispace.com |
| (S)-1 enantiomer | 5-HT1A | 8.42 | |
| (R)-1 enantiomer | 5-HT1A | 8.52 | |
| Fluoro analogue (Compound 6) | 5-HT1A | 7.7 | scispace.com |
| (S)-1 enantiomer | 5-HT2A | 6.38 | nih.gov |
The this compound scaffold is also present in ligands targeting dopamine (B1211576) receptors, which are categorized into D1-like (D1, D5) and D2-like (D2, D3, D4) families. Research has identified derivatives that act as selective agonists and partial agonists at these receptors.
N-(2-phenylethyl)-N-n-propyl-2-(3-hydroxyphenyl) ethylamine (B1201723) (RU 24213) was identified as a selective agonist of the D2 receptor subtype. The introduction of two chlorine atoms on the phenyl ring of the N-2-phenylethyl moiety in its derivatives decreases affinity for the D1 receptor, resulting in high selectivity for the D2 receptor. Other research has focused on developing multitarget compounds that interact with both dopamine and serotonin receptors. The 2-methoxy derivative of N-((6,6-diphenyl-1,4-dioxan-2-yl)methyl)-2-phenoxyethan-1-amine showed a profile of D2/D3 antagonism, which could be beneficial for certain CNS disorders.
Furthermore, novel compounds based on a 2-phenylcyclopropylmethylamine scaffold have been identified as potent D2 receptor partial agonists, a key feature of third-generation antipsychotics. Some of these derivatives also displayed unexpected selectivity against the serotonin 2A (5-HT2A) receptor. The affinity of α1D-AR antagonists for dopamine receptors has also been noted, with some compounds showing pKi values of 7.6 and 8.3 for D2 and D3 receptors, respectively. scispace.com
Binding Affinities of this compound Derivatives at Dopamine Receptors
| Compound | Target Receptor | Binding Affinity (pKi) | Reference |
|---|---|---|---|
| Compound 5 | D2 | 7.6 | scispace.com |
| Compound 5 | D3 | 8.3 | scispace.com |
| Fluoro analogue (Compound 6) | D2 | 6.5 | scispace.com |
| Fluoro analogue (Compound 6) | D3 | 8.3 | scispace.com |
| Trifluorophenyl-substituted analogue (Compound 11) | D2 | 6.3 | scispace.com |
The P2Y2 receptor is a G-protein-coupled receptor activated by the nucleotides ATP and UTP, which primarily signals through Gq proteins to stimulate phospholipase C. It is a therapeutic target for conditions such as idiopathic pulmonary fibrosis and has been implicated in cancer metastasis. While extensive research has been conducted to identify selective antagonists for the P2Y2 receptor, leading to the discovery of compounds like AR-C118925, a review of the scientific literature did not reveal prominent studies specifically linking P2Y2 receptor activity to derivatives of this compound. scispace.com The development of ligands for the P2Y2 receptor has largely focused on other chemical scaffolds. researchgate.netscispace.com
In addition to receptor modulation, derivatives of this compound have been shown to act as inhibitors of various enzymes.
One key target is monoamine oxidase (MAO), an enzyme crucial for the metabolism of neurotransmitters. An analogue of the MAO-A selective inhibitor clorgyline, N-methyl-N-propargyl-3-(4-phenoxy)phenoxypropylamine, was found to be a time-dependent, irreversible inhibitor of both MAO-A and MAO-B, with selectivity towards MAO-B. A related compound with a shorter side-chain, N-methyl-N-propargyl-2-(4-phenoxy)phenoxyethylamine, was also a time-dependent irreversible inhibitor selective for MAO-B. These compounds were found to be competitive inhibitors of MAO-A, while acting as mixed inhibitors of MAO-B.
Other research has explored xanthone (B1684191) derivatives containing a phenoxyethylamine moiety as potential inhibitors of Sirtuin 2 (SIRT2), a class of enzymes involved in cellular regulation. Additionally, some phenoxyethylamine derivatives have been evaluated for their inhibitory potential against enzymes like cytochrome P-450 CYP3A, α-glucosidase, and α-amylase. semanticscholar.org
Enzyme Inhibition by this compound Derivatives
| Compound | Target Enzyme | Inhibition Profile | Reference |
|---|---|---|---|
| N-methyl-N-propargyl-2-(4-phenoxy)phenoxyethylamine | MAO-B | Time-dependent, irreversible, selective inhibitor | |
| N-methyl-N-propargyl-2-(4-phenoxy)phenoxyethylamine | MAO-A | Competitive inhibitor | |
| N-methyl-N-propargyl-3-(4-phenoxy)phenoxypropylamine | MAO-B | Time-dependent, irreversible, selective inhibitor | |
| Xanthone derivatives with phenoxyethylamine group | SIRT2 | Inhibitory ability (e.g., 82-93% at 50 μM for some analogues) |
Enzyme Inhibition or Activation
Monoamine Oxidase (MAO-A, MAO-B) Inhibition
Monoamine oxidases (MAOs) are a family of enzymes crucial for the oxidative deamination of biogenic and xenobiotic amines. nih.gov There are two primary isoforms, MAO-A and MAO-B, which are distinguished by their substrate selectivity, inhibitor specificity, and tissue distribution. nih.govwikipedia.org MAO-A is predominantly found in catecholaminergic neurons and is responsible for the breakdown of serotonin and norepinephrine. nih.gov In contrast, MAO-B is located in serotonergic neurons and glial cells and primarily deaminates dopamine and 2-phenylethylamine. nih.gov The inhibition of these enzymes, particularly MAO-A, is a key target for antidepressant medications. nih.gov
Derivatives of this compound have been investigated for their potential as MAO inhibitors. For instance, N-Methyl-N-propargyl-3-(4-phenoxy)phenoxypropylamine, an analogue of the MAO-A selective inhibitor clorgyline, was found to be a time-dependent, irreversible inhibitor of both MAO-A and MAO-B, with a notable selectivity towards MAO-B. nih.gov Further studies on analogues with varying side-chain lengths, such as N-methyl-N-propargyl-2-(4-phenoxy)phenoxyethylamine, also demonstrated time-dependent irreversible inhibition with selectivity for MAO-B. nih.gov These compounds acted as competitive inhibitors of MAO-A, with binding affinity increasing with the length of the carbon chain. nih.gov In contrast, they were mixed inhibitors of MAO-B. nih.gov
A series of 2-phenoxyacetamide (B1293517) analogues were synthesized and evaluated for their inhibitory potency against both MAO-A and MAO-B. nih.gov Among these, 2-(4-Methoxyphenoxy)acetamide was identified as a highly specific MAO-A inhibitor, while (2-(4-((prop-2-ynylimino)methyl)phenoxy)acetamide) was found to be the most potent inhibitor of both MAO-A and MAO-B. nih.gov Research has also explored 1,2,4-oxadiazin-5(6H)-one derivatives as potential MAO inhibitors, with some compounds showing potent inhibition of human MAO, particularly MAO-B, suggesting their potential as lead compounds for developing treatments for conditions like Parkinson's disease. mdpi.com
| Compound/Derivative | Target Enzyme(s) | Type of Inhibition | Key Findings |
|---|---|---|---|
| N-Methyl-N-propargyl-3-(4-phenoxy)phenoxypropylamine | MAO-A, MAO-B | Time-dependent, irreversible | Selective towards MAO-B. nih.gov |
| N-methyl-N-propargyl-2-(4-phenoxy)phenoxyethylamine | MAO-A, MAO-B | Time-dependent, irreversible | Selective towards MAO-B; competitive inhibitor of MAO-A. nih.gov |
| 2-(4-Methoxyphenoxy)acetamide | MAO-A | Specific | Identified as the most specific MAO-A inhibitor in its series. nih.gov |
| (2-(4-((prop-2-ynylimino)methyl)phenoxy)acetamide) | MAO-A, MAO-B | Potent | Most potent MAO-A/-B inhibitor in its series. nih.gov |
| 1,2,4-oxadiazin-5(6H)-one derivatives | MAO-A, MAO-B | Potent (some derivatives) | Good potency as MAO-B inhibitors. mdpi.com |
Cytochrome P450 Enzyme Interactions
Cytochrome P450 (CYP) enzymes are a superfamily of proteins primarily located in the liver that are responsible for the metabolism of a vast number of drugs and other foreign substances. mdpi.comchemisgroup.us These enzymes catalyze oxidative biotransformation, playing a critical role in drug clearance and detoxification. mdpi.comchemisgroup.us Interactions with the CYP system, including inhibition or induction of these enzymes, can lead to significant drug-drug interactions, altering the pharmacokinetic profile of co-administered medications. mdpi.com
While direct studies on the interaction of this compound with the full spectrum of CYP enzymes are not extensively detailed in the provided context, the metabolism of various drugs by specific CYP isoforms is well-documented. For example, the second-generation antipsychotic clozapine (B1669256) is primarily metabolized by CYP1A2, with contributions from CYP2C19, CYP2D6, and CYP3A4. drugbank.com Risperidone's metabolism is mainly handled by CYP2D6 and to a lesser extent by CYP3A4, while olanzapine (B1677200) is metabolized by CYP1A2 and CYP2D6. drugbank.com Quetiapine and ziprasidone (B1663615) are both metabolized by CYP3A4. drugbank.com
The potential for this compound derivatives to interact with CYP enzymes is an important area of consideration in drug development. For instance, some N-(2-(3,5-dimethylphenoxy)ethyl)-4-substituted aniline (B41778) derivatives have been screened against CYP isoforms like CYP3A4 and CYP2D6. Furthermore, research into thiophene (B33073) derivatives has shown that cytochrome P450 can catalyze both S-oxidation and epoxidation, leading to the formation of reactive intermediates. nih.gov The engineering of bacterial cytochrome P450 enzymes is also being explored for the synthesis of complex natural products. digitellinc.com
Acetylcholinesterase Modulation
Acetylcholinesterase (AChE) is a key enzyme in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. nih.govnih.gov
Several derivatives of this compound have shown promise as acetylcholinesterase inhibitors. A series of 2-phenoxy-indan-1-one derivatives were designed and synthesized, with the most potent compound exhibiting high AChE inhibitory activity (IC50 = 50 nM). nih.gov Molecular docking studies indicated that this compound was well-accommodated by the active site of AChE. nih.gov
Similarly, research on phenoxyethyl piperidine (B6355638) and morpholine (B109124) derivatives has identified them as potential cholinesterase inhibitors. nih.gov One study found that among a series of synthesized derivatives, a compound with a piperidinyl moiety was the most potent against electric eel AChE, with an IC50 value of 0.5 ± 0.05 µM. nih.gov Structure-activity relationship studies revealed that the piperidinyl group plays a significant role in the inhibitory activity. nih.gov
Other studies have explored various classes of compounds containing the phenoxyethyl moiety for their AChE inhibitory potential. For example, halogenated 2-hydroxy-N-phenylbenzamides and their phosphorus-based esters have been evaluated, with some esters showing improved activity against butyrylcholinesterase (BuChE), a related enzyme. nih.gov
| Derivative Class | Target Enzyme | Potency (IC50) | Key Structural Features |
|---|---|---|---|
| 2-phenoxy-indan-1-one derivatives | Acetylcholinesterase (AChE) | 50 nM (most potent) | Indanone scaffold. nih.gov |
| Phenoxyethyl piperidine derivatives | Acetylcholinesterase (AChE) | 0.5 ± 0.05 µM (most potent) | Piperidinyl moiety. nih.gov |
| 2-phenylthiazole derivatives | Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE) | 8.86 µM (AChE), 1.03 µM (BuChE) (most potent) | Phenylthiazole core. semanticscholar.org |
Modulation of Intracellular Signaling Cascades
The biological effects of this compound and its derivatives can also be mediated through the modulation of intracellular signaling cascades. These complex pathways are responsible for transmitting signals from cell surface receptors to the nucleus, ultimately leading to changes in cellular function.
For instance, some adrenergic receptor modulating compounds, which may include this compound derivatives, can selectively activate the cAMP pathway over the beta-arrestin pathway. google.com This biased agonism can have therapeutic implications in various diseases. The activation of Gq-coupled receptors, such as the P2Y2 receptor, leads to the stimulation of phospholipase C, an increase in intracellular calcium concentration, and the activation of protein kinase C and the mitogen-activated protein-kinase (MAPK) cascade. acs.org
Studies on α1-adrenoceptor subtypes have revealed that their interaction with different G proteins can trigger opposing effects on cardiac L-type Ca2+ channels. nih.gov The α1A-adrenoceptor subtype, coupled with the Gq/11-PLC-PKC-CaMKII pathway, potentiates the calcium current, while the α1B-adrenoceptor, interacting with Go, inhibits it. nih.gov
Furthermore, the anti-inflammatory effects of some compounds are linked to the inhibition of the NF-κB and ERK signaling pathways. nih.gov The activation of the Nrf2/HO-1 signaling pathway has also been implicated in the anti-inflammatory mechanisms of certain bioactive compounds. researchgate.net
Effects on Gene Expression and Oxidative Stress Responses
Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of the cell to detoxify them, can lead to cellular damage and has been implicated in various diseases. jax.org Cells respond to oxidative stress by activating a variety of defense mechanisms, including changes in gene expression. jax.orggsea-msigdb.org
The expression of several genes can be altered in response to oxidative stress. For example, oxidative stress can lead to changes in the expression of genes encoding extracellular matrix components like fibronectin and collagen. frontiersin.org The transcription factor Nrf2 is a key sensor of oxidative stress and plays a crucial role in regulating the expression of antioxidant genes. researchgate.net
Some derivatives of this compound may influence these pathways. For example, the OxyR protein in Pseudomonas chlororaphis is a global regulator that controls the expression of genes involved in the response to oxidative stress, including katG, ahpC, and ahpD. nih.gov The loss of oxyR was found to affect the production of phenazine (B1670421) derivatives and the resistance to hydrogen peroxide. nih.gov
Broad Spectrum Biological Activities
Potential Anti-inflammatory Effects
Inflammation is a physiological response to harmful stimuli, but chronic inflammation can contribute to a wide range of diseases. nih.govmdpi.com The inhibition of key inflammatory mediators, such as cyclooxygenase (COX) enzymes, is a major therapeutic target for anti-inflammatory drugs. mdpi.com
Several compounds containing the phenoxyethyl moiety or related structures have demonstrated potential anti-inflammatory effects. For example, 1-nitro-2-phenylethene has been shown to possess anti-inflammatory activity by inhibiting the production of the pro-inflammatory cytokine TNF-α and suppressing the activation of the NF-κB and ERK1/2 pathways. nih.gov
Derivatives of this compound have also been investigated for their anti-inflammatory potential. For instance, some urea (B33335) derivatives have been explored for their biological activities, which can include anti-inflammatory effects. ontosight.aivulcanchem.com Additionally, benzo[a]phenoxazines have been identified as potent inhibitors of COX-2, a key enzyme in the inflammatory response. mdpi.com Adrenergic receptor modulating compounds may also modulate inflammatory pathways, such as the production of TNF-alpha. google.com
Neurobiological Activities and Central Nervous System Effects
Derivatives of this compound have been investigated for their potential to interact with the central nervous system (CNS). Studies have shown that these compounds can exhibit a range of neurobiological activities, including effects on neurotransmitter systems and potential therapeutic applications for neurological and psychiatric disorders. google.comgoogleapis.com
The structural characteristics of this compound derivatives, such as the phenoxy group and the ethylamine side chain, allow for interaction with various receptors in the brain. ontosight.ai For instance, certain derivatives have been found to act as ligands for serotonin (5-HT) and dopamine receptors. The interaction with the 5-HT1A receptor, in particular, has been a focus of research, with some derivatives showing high affinity and selectivity. researchgate.netnih.govacs.org The agonistic or antagonistic activity at these receptors can modulate neurotransmission, influencing mood, cognition, and other neurological processes. researchgate.netnih.gov
Research has explored the potential of these compounds in the context of conditions like depression, anxiety, and pain. nih.govgoogleapis.com Some derivatives have shown antidepressant-like effects in preclinical models. googleapis.com Additionally, the modulation of the dopaminergic system by certain this compound derivatives suggests potential applications in disorders where dopamine signaling is dysregulated. unige.itbg.ac.rs The trace amine-associated receptor 1 (TAAR1), which is involved in modulating dopaminergic and serotonergic systems, has been identified as a target for some of these compounds. researchgate.net
Furthermore, some phenoxyethylamine derivatives have been found to possess neuroprotective properties, suggesting their potential in mitigating neuronal damage in conditions like cerebral ischemia. googleapis.com The ability of these compounds to influence various CNS targets highlights their potential as scaffolds for the development of new therapeutics for a range of neurological and psychiatric conditions. nobelprize.org
Table 1: Investigated Neurobiological Activities of this compound Derivatives
| Derivative Class | Investigated Activity | Receptor/System Targeted | Potential Application |
| Heteroaryl-phenoxyethylamines | 5-HT1A receptor agonism | Serotonin System | Pain relief researchgate.net |
| 1-(o-Methoxyphenyl)piperazine derivatives | 5-HT1A receptor antagonism | Serotonin System | Research tool for studying 5-HT1A receptor function acs.org |
| (3-Alkoxy-phenoxy)-ethyl dialkylamine derivatives | Anesthetic properties | Central Nervous System | Local anesthesia googleapis.com |
| Biguanide-based derivatives | TAAR1 agonism | Trace Amine-Associated Receptors | Schizophrenia, depression, Parkinson's disease unige.itresearchgate.net |
| 2,6-dimethoxy-phenoxy-ethyl dimethylamine | Antidepressant | Central Nervous System | Depression googleapis.com |
Anti-proliferative and Cytotoxic Activities (e.g., Anticancer)
A growing body of research indicates that this compound and its derivatives possess significant anti-proliferative and cytotoxic activities, making them promising candidates for anticancer drug development. mdpi.comontosight.ai These compounds have demonstrated efficacy against various cancer cell lines, often through mechanisms that involve the induction of apoptosis and interference with cell cycle progression. mdpi.com
One area of focus has been on their activity against breast cancer cells. google.comnih.govsemanticscholar.org For example, certain N,N-dialkyl-2-[(4-phenylmethyl)phenoxy]ethanamine derivatives have been shown to be cytotoxic to MCF-7 human breast cancer cells. google.com Their cytotoxic effects are correlated with their ability to bind to anti-estrogen binding sites (AEBS), suggesting a potential mechanism of action. google.com Similarly, a series of diaryl benzo[d]imidazo[2,1-b]thiazole derivatives containing aminoethoxy substitutions exhibited significant cytotoxic effects on the MCF-7 cell line, with some compounds showing higher potency than the standard drug tamoxifen. nih.govsemanticscholar.orgresearchgate.net These compounds are thought to exert their anti-proliferative effects by inhibiting the estrogen receptor (ER). nih.gov
The anti-proliferative activity of this compound derivatives is not limited to breast cancer. A series of 17-phenylpropylamine/phenoxyethylamine-substituted derivatives of geldanamycin (B1684428) displayed potent cytotoxicity against the human cancer cell line MDA-MB-231. nih.gov One of the most potent compounds in this series, 17-(2-phenoxyethylamino)-17-demethoxygeldanamycin, also demonstrated lower hepatotoxicity in mice compared to the parent compound, geldanamycin. nih.gov
Furthermore, novel β-elemene isopropanolamine derivatives, including one with a phenoxyethylamine moiety, have shown stronger anti-proliferative activities than the parent compound β-elemene against several cancer cell lines, including SGC-7901 (gastric cancer), HeLa (cervical cancer), U87 (glioblastoma), and A549 (lung cancer). worktribe.com The incorporation of the isopropanolamine moiety also improved the aqueous solubility of these derivatives. worktribe.com
Table 2: Anti-proliferative and Cytotoxic Activity of Selected this compound Derivatives
| Derivative | Cancer Cell Line | Activity (IC50/Inhibition) | Proposed Mechanism of Action | Reference |
| N,N-diethyl-2-[(4-phenylmethyl)phenoxy]ethanamine HCl | MCF-7 (Human Breast Cancer) | Cytotoxic | Binds to anti-estrogen binding sites (AEBS) | google.com |
| 17-(2-phenoxyethylamino)-17-demethoxygeldanamycin | MDA-MB-231 (Human Cancer) | IC50: 0.35 µM | Hsp90 inhibitory activity | nih.gov |
| Diaryl benzo[d]imidazo[2,1-b]thiazole derivatives (e.g., 6i, 6j) | MCF-7 (Human Breast Cancer) | Inhibition: 81% and 73% respectively | Inhibition of estrogen receptors (ERs) | nih.govsemanticscholar.org |
| β-elemene phenoxyethylamine derivative (6p) | SGC-7901, HeLa, U87, A549 | IC50 values ranging from 4.37 to 10.20 μM for a related dimer | Not specified | worktribe.com |
| 2-(phenoxymethyl)-5-phenyl-1,3,4-oxadiazole derivatives | MCF-7 and MDA-MB-453 (Breast Cancer) | IC50: 10.51 ± 1.9 μM and 10.25 ± 2.5 μM | Induces apoptosis | mdpi.com |
Antimicrobial and Antifungal Potentials
This compound and its derivatives have demonstrated notable antimicrobial and antifungal activities, suggesting their potential use as preserving agents and disinfectants. google.comgoogle.com These compounds exhibit a broad spectrum of activity against various microorganisms, including Gram-positive and Gram-negative bacteria, as well as yeasts and molds. google.comgoogle.com
Studies have shown that this compound and its salts, such as this compound citrate (B86180) and this compound lactate, are effective antimicrobial agents. google.com Their efficacy can be influenced by the specific form of the compound used (salified or non-salified) and the target microbe. google.com For instance, aqueous solutions containing this compound and its citrate salt have shown significant antimicrobial activity against a range of microorganisms. google.com
The antimicrobial potential of these compounds extends to various applications. They have been found to be effective preserving agents in cosmetic and dermatological compositions. google.com The addition of this compound or its salts to formulations like makeup-removing milk and lotions has been shown to provide efficient preservation against microbial contamination. google.com
In addition to their antibacterial properties, certain this compound derivatives have also exhibited antifungal activity. ontosight.aiscience.govresearchgate.net For example, some derivatives have been tested against dermatophytes, molds, and yeasts, with several compounds showing good antifungal efficacy, particularly against dermatophytes and molds. science.gov The antifungal activity of these compounds makes them potential candidates for the development of new antifungal agents.
Furthermore, some guanidine (B92328) derivatives of this compound have been explored for their antibacterial and antifungal properties. ontosight.ai The structural modifications of the this compound scaffold can lead to compounds with enhanced antimicrobial and antifungal potency.
Table 3: Antimicrobial and Antifungal Activity of this compound and its Derivatives
| Compound/Derivative | Target Microorganism | Activity | Application | Reference |
| This compound | Bacteria and Fungi | Broad-spectrum antimicrobial | Preserving agent in cosmetics | google.com |
| This compound Citrate | Bacteria and Fungi | Broad-spectrum antimicrobial | Preserving agent in cosmetics | google.com |
| This compound Lactate | Bacteria and Fungi | Broad-spectrum antimicrobial | Preserving agent in cosmetics | google.com |
| Phenoxyethyl amine derivatives | Dermatophytes, Molds | Good antifungal activity | Potential antifungal agents | science.govresearchgate.net |
| Guanidine, (2-phenoxyethyl)-, hemisulfate | Bacteria and Fungi | Potential antibacterial and antifungal | Pharmaceutical research | ontosight.ai |
| Benzenesulfonamide derivatives | E. coli | Moderate antibacterial activity | Antimicrobial agents | vulcanchem.com |
Gastrointestinal System Modulation
Derivatives of this compound have been investigated for their potential to modulate the gastrointestinal system. Research in this area has explored their effects on various aspects of gastrointestinal function, suggesting potential therapeutic applications for disorders of the alimentary tract. google.com
One area of interest is the potential of these compounds as growth hormone secretagogues. google.com Certain N-substituted propionamide (B166681) derivatives incorporating a this compound moiety have been synthesized and evaluated for their ability to stimulate the release of growth hormone. google.com This activity suggests a potential role for these compounds in managing conditions related to growth hormone deficiency.
Furthermore, the presence of the this compound scaffold in compounds targeting the trace amine-associated receptor 1 (TAAR1) is noteworthy. researchgate.net TAAR1 is expressed in various tissues, including the stomach and intestine, and is involved in the modulation of various physiological processes. researchgate.net The interaction of this compound derivatives with this receptor could have implications for gastrointestinal function.
While direct and extensive research on the gastrointestinal system modulation by this compound itself is limited in the provided context, the exploration of its derivatives in related areas points to a potential avenue for future investigation. The structural features of these compounds may allow for interactions with receptors and enzymes in the gastrointestinal tract, potentially influencing motility, secretion, and other functions.
Local Anesthetic and Antispasmodic Properties
Derivatives of β-phenoxyethylamine have been recognized for their local anesthetic and antispasmodic activities. acs.org The structural similarity of these compounds to known local anesthetics and antispasmodics has prompted research into their potential therapeutic applications in these areas. nobelprize.org
Studies have shown that certain β-phenoxyethylamine derivatives can produce a significant local anesthetic effect. researchgate.netnih.gov For example, some phenoxymethylphenyl derivatives have been synthesized and found to possess local anesthetic activity. nih.gov The modification of the intermediate chain in these molecules has been shown to influence their efficacy, with some derivatives exhibiting a doubling of the anesthetic effect compared to related compounds. nih.gov
The local anesthetic properties of these compounds are often evaluated using various models, including terminal, infiltration, and conduction anesthesia. rrpharmacology.ru Some derivatives have demonstrated effectiveness in all three types of anesthesia. rrpharmacology.ru The duration of the anesthetic effect can also be significant, with some compounds providing analgesia for several hours. rrpharmacology.ru
In addition to their local anesthetic properties, some β-phenoxyethylamine derivatives also exhibit antispasmodic activity. acs.orgresearchgate.net This dual activity makes them interesting candidates for conditions where both pain relief and muscle relaxation are desired. The antispasmodic effects are likely due to their interaction with receptors and ion channels involved in smooth muscle contraction.
The development of these compounds has been driven by the need for effective and long-lasting local anesthetics. googleapis.comresearchgate.net The structural variations within the phenoxyethylamine scaffold allow for the fine-tuning of their pharmacological properties, leading to the identification of compounds with enhanced potency and duration of action.
Table 4: Local Anesthetic and Antispasmodic Properties of β-Phenoxyethylamine Derivatives
| Derivative Class | Investigated Activity | Key Findings | Reference |
| β-Phenoxyethylamines | Local Anesthetic and Antispasmodic | Possess both activities | acs.org |
| 4-Phenoxymethyl-procaine derivatives | Local Anesthetic | Doubling of efficacy compared to fomocaine | nih.gov |
| Phenylethylamine derivatives with O-alkyl or O-benzyl substitutions | Local Anesthetic | 54.8 - 66.9-fold greater anesthetic effect than novocain | researchgate.net |
| (3-Alkoxy-phenoxy)-ethyl dialkylamine derivatives | Local Anesthetic | Useful as topically applied local anesthetics | googleapis.com |
| Dimethylacetamide derivatives | Local Anesthetic | Effective for terminal, conduction, and infiltration anesthesia | rrpharmacology.ru |
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies
Elucidation of Key Structural Features for Biological Activity
SAR studies have identified several key structural features of the 2-phenoxyethylamine moiety that are crucial for its biological activity. The core structure consists of a phenoxy group connected via an ethylamine (B1201723) linker to a terminal amine. Variations in each of these components can significantly impact receptor binding and functional activity.
The phenoxy ring is a critical component for interaction with the receptor binding pocket. The nature and position of substituents on this ring are major determinants of affinity and selectivity. For instance, in a series of N-((6,6-diphenyl-1,4-dioxan-2-yl)methyl)-2-phenoxyethan-1-amine derivatives, substitutions on the phenoxy moiety were found to differentially affect the affinity profiles at D2-like, 5-HT1A, and α1-adrenoceptor subtypes. nih.gov
The ethylamine linker provides the appropriate spacing and flexibility for the molecule to adopt a favorable conformation within the receptor's binding site. The length of the alkyl chain can be a critical factor. For example, studies on aryloxyalkyl derivatives of 2-methoxyphenylpiperazine showed that varying the length of the alkyl chain, along with substitutions on the phenoxy group, influenced affinity for various serotonin (B10506) receptors. mdpi.com
The terminal amine is often involved in crucial ionic or hydrogen bonding interactions with the receptor. The nature of the substituents on the nitrogen atom can significantly modulate the compound's properties. For example, the presence of a β-chloroethylamine group can lead to irreversible antagonism at α-adrenoceptors. researchgate.net
Impact of Substituent Effects on Potency and Selectivity
The strategic placement of substituents on the phenoxy ring of this compound derivatives has been extensively explored to optimize potency and selectivity.
Substituents on the Phenoxy Ring:
Methoxy (B1213986) Groups: The position of methoxy substituents on the phenoxy ring has a pronounced effect on receptor affinity. In a study of N-((6,6-diphenyl-1,4-dioxan-2-yl)methyl)-2-phenoxyethan-1-amine derivatives, a 2-methoxy substituent resulted in a multitarget profile with 5-HT1A/D4 agonism and D2/D3/5-HT2A antagonism. nih.gov In contrast, a 4-methoxy substitution was detrimental to affinity for all studied receptors. nih.gov The well-known α1-adrenoceptor antagonist WB-4101, which contains a 2,6-dimethoxyphenoxy moiety, has served as a starting point for numerous SAR studies. nih.govnih.gov
Hydroxy Groups: The introduction of a hydroxy group can also modulate activity. For instance, a 3-hydroxy derivative in the same series of N-((6,6-diphenyl-1,4-dioxan-2-yl)methyl)-2-phenoxyethan-1-amines acted as a partial agonist at D2 receptors and a potent full agonist at D3 and D4 subtypes, along with potent 5-HT1A receptor agonism. nih.gov
Halogen and Alkyl Groups: In a series of 2-phenylaminophenylacetic acid derivatives, halogen or alkyl substituents in both ortho positions of the anilino ring were associated with optimal activity. researchgate.net For 2-[(2-phenoxyethyl)aminomethyl]-1,4-benzodioxanes, ortho-monosubstitution with methyl, t-butyl, fluoro, and methoxy groups on the phenoxy moiety resulted in significant 5-HT1A affinity. nih.gov
Electron-withdrawing Groups: The presence of an iodine atom, an electron-withdrawing group, on the phenoxy ring can enhance the electrophilicity of the compound. In some cases, electron-withdrawing substituents can be beneficial for activity. acs.org
Interactive Data Table: Impact of Phenoxy Ring Substituents on Receptor Affinity
| Compound Series | Substituent on Phenoxy Ring | Receptor Target(s) | Observed Effect on Affinity/Activity | Reference(s) |
| N-((6,6-diphenyl-1,4-dioxan-2-yl)methyl)-2-phenoxyethan-1-amines | 2-Methoxy | 5-HT1A, D2, D3, D4, 5-HT2A | 5-HT1A/D4 agonism, D2/D3/5-HT2A antagonism | nih.gov |
| N-((6,6-diphenyl-1,4-dioxan-2-yl)methyl)-2-phenoxyethan-1-amines | 3-Hydroxy | D2, D3, D4, 5-HT1A | Partial D2 agonism, potent D3/D4 full agonism, potent 5-HT1A agonism | nih.gov |
| N-((6,6-diphenyl-1,4-dioxan-2-yl)methyl)-2-phenoxyethan-1-amines | 4-Methoxy | D2-like, 5-HT1A, α1-AR | Detrimental to affinity for all studied receptors | nih.gov |
| 2-[(2-phenoxyethyl)aminomethyl]-1,4-benzodioxanes | o-Methyl, o-t-Butyl, o-Fluoro, o-Methoxy | 5-HT1A, α1-AR | Significant specific 5-HT1A affinity, decreased α1-AR affinity | nih.gov |
| 2-Phenylaminophenylacetic acid derivatives | Halogen or Alkyl at both ortho positions | COX | Optimal activity | researchgate.net |
Stereochemical Influences on Receptor Binding and Efficacy
Chirality plays a significant role in the interaction of this compound derivatives with their biological targets. The stereochemistry at chiral centers within the molecule can dramatically affect receptor binding affinity and functional efficacy.
For instance, in the enantiomeric resolution of (2,2-diphenyl-1,3-dioxolan-4-yl)methylamine, a potent α1 and 5-HT1A receptor ligand, it was found that the two enantiomers were nearly equipotent at both receptor systems, indicating poor stereoselectivity for this particular derivative. researchgate.net However, in other cases, a clear stereochemical preference is observed. The (S)-enantiomer of a newly synthesized potent 5-HT1AR agonist showed almost a two-fold improved affinity compared to its (R)-enantiomer. unict.it
Molecular docking studies have been employed to understand the structural basis for these stereochemical preferences. By modeling the interactions of different enantiomers with the receptor binding site, researchers can rationalize the observed differences in affinity and efficacy. researchgate.netunict.it For example, docking studies on 5-HT1A receptor agonists and antagonists helped to elucidate the molecular basis for their differing activities. researchgate.net
Ligand-Lipophilicity Efficiency (LLE) Analysis in Derivative Optimization
Ligand-Lipophilicity Efficiency (LLE), also known as Lipophilic Efficiency (LiPE), is a crucial metric in drug discovery for evaluating the quality of compounds. gardp.orgwikipedia.org It relates the potency of a compound (often expressed as pIC50 or pEC50) to its lipophilicity (logP or logD). gardp.orgwikipedia.org The goal is to maximize potency while maintaining an optimal level of lipophilicity, as high lipophilicity can lead to issues such as poor solubility, increased metabolic clearance, and off-target toxicity. wikipedia.orgsciforschenonline.org
LLE is calculated as: LLE = pIC50 - logP wikipedia.org
In the optimization of this compound derivatives, LLE has been used as a guiding parameter. For example, a study focused on discovering potent and selective α1D-adrenoceptor antagonists utilized a targeted LLE score to guide the structure-activity relationship study. researchgate.netnih.gov This approach led to the discovery of a novel 3,4-dihydro-2H-thiochromene 1,1-dioxide scaffold. researchgate.netnih.gov By focusing on increasing LLE, researchers can identify compounds that gain potency through specific, favorable interactions with the target rather than simply by increasing lipophilicity. sciforschenonline.org A higher LLE value is generally desirable, with a value greater than 6 often considered indicative of a quality drug candidate. wikipedia.org
Computational Approaches to SAR/QSAR Modeling
Computational methods are powerful tools for understanding and predicting the SAR of this compound derivatives. These approaches complement experimental studies and provide valuable insights into ligand-target interactions at the molecular level.
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. mdpi.comnih.gov This method is widely used in the study of this compound derivatives to understand how they interact with their target receptors, such as 5-HT1A and α1-adrenoceptors. researchgate.netmdpi.com
Docking studies can reveal key interactions, such as hydrogen bonds, ionic interactions, and hydrophobic contacts, between the ligand and specific amino acid residues in the receptor's binding pocket. researchgate.net For example, docking studies have been used to elucidate the molecular basis for the agonistic or antagonistic activity of 5-HT1A receptor ligands and to explain the observed stereoselectivity. researchgate.net In a study of brassinosteroid analogs, molecular docking indicated that the compounds adopted a specific orientation within the receptor, and the stabilizing effect of a benzoate (B1203000) group contributed to the binding energy. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) modeling aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. gu.se For this compound derivatives, classical Hansch analysis and 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) have been successfully applied. nih.govnih.govnih.gov
A Hansch analysis was used to rationalize the binding data of ortho-monosubstituted and disubstituted 2-[(2-phenoxyethyl)aminomethyl]-1,4-benzodioxane analogues at α1-adrenoceptors. nih.govnih.gov This analysis found a good correlation for α1a affinity, including a parabolic relationship with the volume of the ortho substituents. nih.gov
CoMFA and CoMSIA are 3D-QSAR techniques that correlate the 3D steric and electrostatic fields of aligned molecules with their biological activities. nih.gov These methods have been used to study the affinity and selectivity of a library of 5-HT1A ligands, leading to the development of robust statistical models for predicting the affinity of new analogues. nih.govtandfonline.com Such predictive models are invaluable for prioritizing the synthesis of new compounds with potentially improved biological profiles. In one study, CoMFA and CoMSIA analyses were performed on a dataset of 81 compounds, resulting in predictive models for 5-HT1A receptor affinity. tandfonline.com
Therapeutic Applications and Medicinal Chemistry Development
2-Phenoxyethylamine as a Privileged Scaffold in Drug Discovery
In medicinal chemistry, a "privileged scaffold" is a molecular framework that is capable of binding to multiple, often unrelated, biological targets, making it a valuable template for drug discovery. mdpi.comu-tokyo.ac.jp The terminal phenoxy group itself is recognized as a privileged moiety, present in numerous approved drugs and contributing significantly to their biological activity. mdpi.com
The this compound structure combines this advantageous phenoxy group with a flexible ethylamine (B1201723) linker. This combination provides a unique three-dimensional arrangement that allows for interaction with various receptor pockets and enzyme active sites. nih.gov The amine group can be readily modified to introduce different substituents, enabling chemists to fine-tune the compound's steric, electronic, and pharmacokinetic properties. This adaptability makes this compound an effective starting point for developing libraries of compounds aimed at diverse therapeutic targets, accelerating the discovery of new lead molecules. mdpi.comguidechem.com Its utility as a building block is evident in its application for creating compounds targeting G-protein coupled receptors (GPCRs) and transporters, particularly within the central nervous system. nih.gov
Development of Agents for Neurological and Psychiatric Disorders
The this compound scaffold has been particularly fruitful in the quest for new treatments for complex neurological and psychiatric conditions. Its derivatives have been designed to modulate key neurotransmitter systems implicated in these disorders.
Substituted phenoxyethylamine derivatives have been developed as modulators of dopamine (B1211576) and N-methyl-D-aspartate (NMDA) receptor-mediated neurotransmission, which are critical pathways in brain function. google.com Dysfunction in these systems is linked to a range of psychiatric and neurological diseases. Patents have described phenoxyethylamine derivatives for potential use in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease, as well as psychiatric illnesses such as schizophrenia, depression, and anxiety. google.com
One area of significant research has been the development of multi-target agents. By modifying the phenoxyethylamine core, scientists have created compounds that interact with both dopamine (D2-like) and serotonin (B10506) (5-HT1A) receptors. nih.gov This dual activity is considered a promising strategy for treating complex disorders like schizophrenia and Parkinson's disease. For instance, specific methoxy- and hydroxy-substituted derivatives have shown potential as treatments by exhibiting favorable combinations of agonist and antagonist activities at these receptors. nih.gov
Furthermore, phenoxy-containing structures have been investigated as non-competitive AMPA receptor antagonists, which are of therapeutic interest for managing conditions involving excessive glutamate (B1630785) signaling. plos.org Derivatives have also been explored for treating Major Depressive Disorder by targeting various serotonin receptors. nih.gov
| Derivative Class | Target/Mechanism | Potential Indication | Reference(s) |
| Substituted Phenoxyethylamines | Dopamine & NMDA receptor modulation | General Psychiatric & Neurological Disorders | google.com |
| 1,4-Dioxane Derivatives | D₂/D₃/₅-HT₂A antagonism, ₅-HT₁A/D₄ agonism | Schizophrenia | nih.gov |
| 1,4-Dioxane Derivatives | D₂ partial agonism, D₃/D₄ full agonism, ₅-HT₁A agonism | Parkinson's Disease | nih.gov |
| Aryloxyalkyl Piperazines | Serotonin receptor modulation | Major Depressive Disorder | nih.gov |
| Phenyl-1,2,4-oxadiazolyl-phenoxy-ethylamines | Non-competitive AMPA receptor antagonism | Neurological Disorders | plos.org |
Applications in Cardiovascular and Urological Therapeutics
The versatility of the this compound scaffold extends to the development of agents for cardiovascular and urological conditions, primarily through the modulation of adrenoceptors.
A significant focus has been on designing selective antagonists for the α1D-adrenoceptor subtype. These receptors are involved in regulating smooth muscle tone in the lower urinary tract, and their blockade is a therapeutic strategy for symptoms associated with benign prostatic hyperplasia (BPH). google.comresearchgate.net Research has led to the synthesis of phenoxyethylamine derivatives with high potency and selectivity for the α1D-adrenoceptor over other subtypes (α1A and α1B). researchgate.net
The structure is also a key component in the synthesis of well-known drugs. The related compound, 2-(2-Alkoxy phenoxy) ethylamine, is a crucial intermediate in the manufacturing of Carvedilol, a beta-blocker used to treat heart failure and high blood pressure, and Tamsulosin, an α1-blocker used for BPH. google.comwipo.int Additionally, phenoxypropanol derivatives that incorporate the this compound moiety have been synthesized and evaluated for their potential in treating various cardiac and cardiovascular diseases. google.com The vasodilator drug Isoxsuprine also contains a phenoxy group linked to a β-phenylethylamine structure, highlighting the importance of this motif in cardiovascular pharmacology. researchgate.net
Investigation in Oncology and Infectious Diseases
Researchers have investigated the potential of this compound derivatives in the fields of oncology and infectious diseases, leading to the discovery of compounds with promising cytotoxic and antiviral activities.
Early studies noted the potential for this compound to exhibit antitumor properties. guidechem.com This has been substantiated by the development of specific derivatives, such as 17-(2-phenoxyethylamino)-17-demethoxygeldanamycin, which was identified as a potent inhibitor of Heat Shock Protein 90 (Hsp90), a key target in cancer therapy. nih.gov This compound demonstrated significant cytotoxicity against the MDA-MB-231 human breast cancer cell line. nih.gov Other synthetic efforts include creating novel sulfonamides from this compound precursors, which were then evaluated for their antitumor activities. mdpi.com
In the realm of infectious diseases, the phenoxyethylamine scaffold has been incorporated into molecules designed to combat viral pathogens. Derivatives of 2,6-diaminopurine (B158960) featuring a 2-phenoxyethylamino side chain have shown broad-spectrum antiviral activity against several viruses, including Dengue virus, Zika virus, influenza virus, and SARS-CoV-2. nih.govunipr.it This suggests that the scaffold can be used to develop agents that target conserved mechanisms across different viral families. Patents also describe the potential utility of phenoxyethylamine derivatives in treating a wide range of infectious diseases caused by viruses and bacteria. google.com
| Research Area | Derivative/Compound | Mechanism/Target | Finding | Reference(s) |
| Oncology | 17-(2-phenoxyethylamino)-17-demethoxygeldanamycin | Hsp90 Inhibition | Potent cytotoxicity against MDA-MB-231 cancer cells. | nih.gov |
| 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones | Antitumor Activity | Synthesized from this compound for evaluation. | mdpi.com | |
| N,N-Dimethyl-2-(perfluorophenoxy)ethanamine | Cytotoxicity | Active against certain cancer cell lines. | ||
| Infectious Diseases | 2,6-Diaminopurine derivatives | Broad-spectrum antiviral | Active against Flaviviruses, Influenza, SARS-CoV-2. | nih.govunipr.it |
Role as Pharmaceutical Intermediates and Precursors
Beyond its role as a scaffold for novel drug discovery, this compound is a fundamental building block in the chemical synthesis of various pharmaceutical products. guidechem.comechemi.com Its bifunctional nature—possessing a reactive amine group and a stable phenoxy ring—makes it an ideal starting material or intermediate.
The compound also serves as a precursor for the synthesis of phenoxyethanol, an ingredient with applications in various formulations. cymitquimica.com The extensive use of this compound to create the diverse derivatives discussed in the preceding sections—from neurological agents to anticancer compounds—underscores its foundational importance as a precursor in the broader landscape of medicinal chemistry. google.commdpi.com
Advanced Analytical and Spectroscopic Characterization Techniques in 2 Phenoxyethylamine Research
Chromatographic Methods for Purity Assessment and Enantiomeric Excess Determination
Chromatography is a cornerstone of chemical analysis, allowing for the separation, identification, and purification of individual components from a mixture. In the context of 2-Phenoxyethylamine research, Gas Chromatography and High-Performance Liquid Chromatography are particularly vital.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique used for identifying and quantifying volatile and semi-volatile compounds. In the analysis of this compound, GC-MS is frequently employed to confirm its presence in various matrices, including natural product extracts and synthetic reaction mixtures. researchgate.net The compound is separated from other components based on its boiling point and interaction with the GC column, and then fragmented and detected by the mass spectrometer.
The identification is typically achieved by comparing the resulting mass spectrum—a fingerprint of the molecule based on the mass-to-charge ratio of its fragments—and the retention time with those of a known standard or a reference library, such as the NIST library. haramaya.edu.ete3s-conferences.org For instance, GC-MS analysis has been used to identify this compound and its analogue, 1-methyl-2-phenoxyethylamine (B147317), in the extracts of various plants and fungi. researchgate.netharamaya.edu.ete3s-conferences.orgnih.gov The known fragmentation patterns of this compound under electron impact (EI) ionization serve as a reliable reference for its identification. researchgate.net
Table 1: GC-MS Identification of this compound and Related Compounds
| Compound Name | Molecular Weight ( g/mol ) | Molecular Formula | Context of Identification | Source(s) |
| 1-Methyl-2-phenoxyethylamine | 151 | C₉H₁₃NO | Identified in Brucea antidysenterica and Pleurotus ostreatus extracts. | haramaya.edu.ete3s-conferences.org |
| This compound | 137.18 | C₈H₁₁NO | Identified in endophytic fungal extract. | researchgate.net |
| 1-Methyl-2-phenoxyethylamine | 151.21 | C₉H₁₃NO | Identified in hexanic extract of Petiveria alliacea L. leaves. | nih.gov |
High-Performance Liquid Chromatography (HPLC) is an essential technique for the analysis and purification of this compound and its derivatives, particularly for compounds that are non-volatile or thermally unstable. The versatility of HPLC allows for both analytical-scale assessment of purity and large-scale preparative separations to isolate specific compounds. google.com
Reversed-phase HPLC, often using C18 columns with a mobile phase gradient of water and acetonitrile (B52724), is a common method for analyzing the purity of newly synthesized derivatives. google.com Furthermore, HPLC is crucial for the separation of enantiomers (chiral resolution), which is critical when investigating the stereospecific properties of chiral derivatives. scispace.comnih.gov Preparative chiral HPLC, using columns like the Daicel CHIRALPAK® series, enables the isolation of individual enantiomers for further study. scispace.comcaltech.edu The combination of Liquid Chromatography with Mass Spectrometry (LC-MS) is also frequently used to monitor reaction progress and confirm the identity of products in solution. nih.govresearchgate.netacs.org
Table 2: Exemplary HPLC and LC-MS Conditions in this compound Derivative Research
| Technique | Column | Mobile Phase | Application | Source(s) |
| Preparative HPLC | Phenomenex LUNA C18(2) | Gradient of water and acetonitrile with 0.05% trifluoroacetic acid | Purification of an imidazoquinoline derivative | google.com |
| LC-MS | Not specified | Formic acid method | Reaction monitoring and characterization | google.comgoogle.com |
| LC-MS (ESI+) | Not specified | 4% MeOH/DCM | Characterization of a fluorescent antagonist | nih.govresearchgate.net |
| Preparative Chiral HPLC | Daicel CHIRALPAK® IC | Not specified | Enantiomeric separation | caltech.edu |
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Spectroscopic Approaches for Structural Elucidation of Novel Derivatives
Spectroscopy is the study of the interaction between matter and electromagnetic radiation. For chemists, it is a key toolset for deducing the structure of newly synthesized molecules.
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for determining the detailed structure of organic compounds in solution. Both ¹H and ¹³C NMR are routinely used to confirm the structures of novel derivatives of this compound. acs.org ¹H NMR provides information about the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR provides analogous information for carbon atoms.
For example, in the characterization of a 6-(ar)alkylamino-substituted uracil (B121893) derivative made from this compound, specific proton signals corresponding to the aromatic rings and the amine proton were identified, confirming the successful synthesis. acs.org NMR data is consistently reported in the literature for the structural confirmation of a wide array of derivatives, from benzoxazepines to complex fluorescent antagonists. nih.govacs.orgresearchgate.net
Table 3: Example ¹H NMR Data for a this compound Derivative
| Derivative | Solvent | Frequency | Chemical Shifts (δ, ppm) and Multiplicity | Source(s) |
| 6-(2-Phenoxyethylamino)-1H-pyrimidine-2,4-dione | DMSO-d₆ | 600 MHz | 10.17 (s, 1H, 3-NH), 7.33–7.25 (m, 2H, Ar–H), 6.97–6.90 (m, 3H, Ar–H) | acs.org |
| 4-((4-chloro-5H-pyrrolo[2,3-d]pyrimidin-5-yl)methyl)-N-(2-phenoxyethyl)benzamide | d₆-DMSO | 300 MHz | 8.35 (s, 1H), 8.26 (br s, 1H), 8.04 (br s, 1H), 7.53 (m, 1H), 7.27 (dd, 2H), 6.93 (m, 3H) | google.comgoogle.com |
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules. These methods are excellent for identifying the presence of specific functional groups. In the case of this compound, IR spectroscopy can confirm the presence of the amine (N-H stretching), the ether (C-O stretching), and the aromatic ring (C=C and C-H stretching).
One study identified characteristic IR absorption bands for this compound at 2.95, 3.1, 8.05, 13.2, and 14.4 µm. dss.go.th Both IR and Raman spectroscopy have been employed to characterize the structural and vibrational properties of complex materials incorporating this compound, such as hybrid organic-inorganic perovskites, sometimes in conjunction with theoretical calculations like Density Functional Theory (DFT) to assign the observed vibrational bands. researchgate.neteuropean-mrs.comunige.it
Table 4: Key Infrared (IR) Absorption Maxima for this compound
| Wavelength (μm) | Corresponding Functional Group Vibration (Typical Range) | Source(s) |
| 2.95, 3.1 | N-H stretch (amine) | dss.go.th |
| 8.05 | C-O stretch (aryl ether) | dss.go.th |
| 13.2, 14.4 | C-H out-of-plane bend (aromatic) | dss.go.th |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry for Metabolite Identification and Quantitation
Mass spectrometry (MS), especially when coupled with a separation technique like GC or LC, is a critical tool for studying the metabolism of compounds. While direct metabolic studies on this compound are not extensively detailed in the provided context, the analytical principles are well-established. The identification of this compound and its methylated analogue in natural extracts suggests they are products of metabolic pathways within those organisms. haramaya.edu.ete3s-conferences.orgnih.gov
The general approach for metabolite identification involves administering a parent compound and analyzing biological samples (e.g., plasma, urine) to detect related substances. These metabolites are typically identified by characteristic mass shifts from the parent drug, corresponding to biochemical transformations such as hydroxylation (+16 Da), demethylation (-14 Da), or glucuronidation (+176 Da). Tandem mass spectrometry (MS/MS) is then used to fragment the potential metabolite ion and compare its fragmentation pattern to that of the parent compound to pinpoint the site of modification. Sensitive and selective assays using techniques like GC-MS with selected ion monitoring can be developed for the precise quantitation of such metabolites.
Enantiospecific Mass Spectrometric Assays
While direct enantiospecific mass spectrometric assays developed specifically for this compound are not extensively detailed in published research, a closely related derivative, 1-methyl-2-phenoxyethylamine, serves a crucial function as an internal standard in the stereospecific analysis of other chiral molecules. nih.gov The methodologies employed in such analyses highlight techniques that are fundamental to chiral separation and detection by mass spectrometry.
A notable application involves a stereospecific gas chromatographic/mass spectrometric (GC/MS) assay developed for 3-amino-1-phenylbutane (APB), which is a metabolite of the antihypertensive drug labetalol. nih.gov In this method, 1-methyl-2-phenoxyethylamine was utilized as an internal standard to ensure the accuracy and reproducibility of the quantification of APB enantiomers in urine samples. nih.gov
The analytical procedure began with the extraction of the urine samples after the addition of the internal standard, 1-methyl-2-phenoxyethylamine. nih.gov To enable chiral separation on an achiral chromatography column, the extracts were subjected to derivatization. This was achieved by reacting the analytes with the optically active acid chloride derived from (S)-α-methoxy-α-trifluoromethylphenylacetic acid. nih.gov This reaction creates diastereomers with distinct physicochemical properties.
The resulting derivatives were then separated using capillary gas chromatography and detected by a mass spectrometer. nih.gov The specific technique used was electron capture negative ion chemical ionization mass spectrometry, with selected ion monitoring to enhance sensitivity and selectivity. nih.gov The researchers monitored the [M-32]− ions for both the derivatized APB enantiomers and the derivatized internal standard. nih.gov The study found that the derivative of the R enantiomer of APB eluted before the S enantiomer. nih.gov This assay demonstrated good linearity and precision, proving effective for analyzing patient samples. nih.gov
The table below summarizes the key parameters and findings of this enantiospecific assay.
Table 1: Performance Characteristics of an Enantiospecific GC/MS Assay Using a this compound Derivative
| Parameter | Details |
|---|---|
| Analyte | 3-amino-1-phenylbutane (APB) |
| Internal Standard | 1-methyl-2-phenoxyethylamine nih.gov |
| Technique | Gas Chromatography/Mass Spectrometry (GC/MS) nih.gov |
| Derivatizing Agent | (S)-α-methoxy-α-trifluoromethylphenylacetic acid chloride nih.gov |
| Ionization Mode | Electron Capture Negative Ion Chemical Ionization nih.gov |
| Detection Mode | Selected Ion Monitoring (SIM) nih.gov |
| Linear Range | 0.05–2.5 µg/mL per enantiomer nih.gov |
| Inter-assay CV | < 6% nih.gov |
| Intra-assay CV | < 6% nih.gov |
This interactive table summarizes the performance and methodological details of the described assay.
The reagents used in this type of chiral derivatization GC/MS analysis are critical for the successful separation and quantification of the enantiomers.
Table 2: Key Reagents and Their Functions
| Reagent | Function |
|---|---|
| 1-methyl-2-phenoxyethylamine | Internal Standard nih.gov |
| (S)-α-methoxy-α-trifluoromethylphenylacetic acid | Chiral Derivatizing Agent nih.gov |
This interactive table outlines the roles of the key chemical components used in the assay.
General methods for the analysis of chiral phenethylamine (B48288) drugs often involve pre-column derivatization followed by GC/MS. nih.gov Chiral derivatizing agents, such as S-(-)-N-(fluoroacyl)-prolyl chloride, are used to convert the enantiomers into diastereomeric derivatives that can be separated on a standard achiral GC column. nih.gov This approach is noted for improving both stereoselectivity and sensitivity, making it a flexible and economical option for analyzing chiral amines in biological samples. nih.gov
Future Directions and Emerging Research Avenues
Novel Synthetic Methodologies for Enhanced Green Chemistry Principles
A significant push is being made toward developing more environmentally friendly methods for synthesizing 2-phenoxyethylamine and its derivatives. The principles of green chemistry are at the forefront of this effort, aiming to improve atom efficiency and reduce waste. Researchers are exploring novel protocols, such as using recyclable ionic liquids that can act as both a catalyst and a solvent, to create more sustainable and simpler operational procedures. rsc.org The synthesis of derivatives often involves reacting this compound with other molecules, like sulfonyl chlorides, and efforts are being made to optimize these reactions for higher yields and purity under environmentally conscious conditions. mdpi.com The overarching goal is to replace traditional, often harsh, synthetic methods with more elegant, efficient, and ecologically responsible processes.
Exploration of Untapped Biological Targets and Signaling Pathways
While this compound is a known building block for pharmaceuticals, a vast landscape of its potential biological interactions remains to be discovered. guidechem.com Future investigations will focus on identifying new biological targets and signaling pathways for its derivatives. ontosight.ai This involves screening these compounds against a wide array of enzymes, receptors, and other cellular components to uncover novel therapeutic applications. ontosight.aiontosight.ai For example, derivatives have been designed to interact with the mechanoelectrical transducer (MET) channel in sensory hair cells and have been evaluated for their effects on various receptors, including dopamine (B1211576) and serotonin (B10506) receptors. nih.govacs.org The identification of new molecular targets is a critical step toward expanding the therapeutic utility of the this compound scaffold into new disease areas. ontosight.ai
Advanced Computational Modeling for De Novo Design and Optimization
Computational tools are becoming indispensable in the rational design of new drugs. For the this compound scaffold, advanced computational modeling is paving the way for de novo design—creating novel molecules from scratch. nih.govnih.gov This process involves two main stages: first, generating a "designable" backbone scaffold, and second, finding an amino acid sequence that can fold into that structure. nih.gov Techniques like quantitative structure-activity relationship (QSAR) and pharmacophore modeling help in refining compounds to improve their activity. google.comvariational.ai These in silico methods allow scientists to predict how a molecule will behave and to optimize its structure for better efficacy and selectivity before it is ever synthesized, thereby accelerating the discovery of new therapeutic agents. google.com
Table 1: Summary of Emerging Research Avenues for this compound
| Research Avenue | Key Methodologies | Potential Impact |
|---|---|---|
| Green Synthetic Methodologies | Use of recyclable catalysts (e.g., ionic liquids), optimization of reaction conditions (e.g., temperature, solvents). | Reduced environmental waste, increased cost-effectiveness, and sustainable production. |
| Untapped Biological Targets | High-throughput screening, chemoproteomics, enzymatic assays, receptor binding studies. | Discovery of new therapeutic uses for a wide range of diseases, expanding beyond current applications. |
| Advanced Computational Modeling | De novo design, molecular docking, QSAR, pharmacophore modeling, molecular dynamics simulations. | Accelerated drug discovery, design of more potent and selective ligands, reduced development costs. |
| Multi-Target Ligand Design | Framework combination of pharmacophores, structure-based design targeting multiple binding sites. | Development of more effective treatments for complex diseases like cancer and neurodegenerative disorders. |
| Biotechnological Production | Microbial fermentation, metabolic pathway engineering in microorganisms (e.g., yeasts, bacteria). | Sustainable and potentially lower-cost production from renewable feedstocks, reducing reliance on chemical synthesis. |
Multi-Target Ligand Design Incorporating this compound Scaffolds
The complexity of diseases like cancer and Alzheimer's has highlighted the limitations of the "one drug, one target" approach, leading to the rise of multi-target-directed ligands (MTDLs). nih.govlongdom.org The this compound scaffold is a valuable component in this strategy. nih.gov The design of MTDLs involves creating a single molecule that can interact with multiple, networked biological targets simultaneously. nih.govnih.gov This can be achieved by combining pharmacophores from different known ligands. nih.gov For instance, researchers have designed dual-functional inhibitors for HIV by targeting both the protease and reverse transcriptase enzymes. frontiersin.org This approach aims to create more efficacious therapies for complex diseases where modulating a single pathway is often insufficient. longdom.org
Biotechnological Production of this compound and Derivatives
In a move towards more sustainable production, researchers are exploring biotechnological routes for creating aromatic compounds. While the direct microbial production of this compound is still an emerging field, significant progress has been made in the biosynthesis of related molecules like 2-phenylethanol (B73330) (2-PE). nih.govnih.gov The established methods for 2-PE, which often use engineered microorganisms like yeast or bacteria to convert precursors like L-phenylalanine, serve as a blueprint. nih.govnih.govgoogle.com These bioproduction strategies, utilizing microbial fermentation, offer an alternative to chemical synthesis and align with the increasing demand for natural and sustainably sourced compounds. nih.gov Future work may adapt these microbial platforms for the efficient production of this compound and its derivatives from renewable resources. google.com
Q & A
Q. What are the standard synthetic routes for 2-Phenoxyethylamine, and how are reaction conditions optimized for yield?
this compound is typically synthesized via nucleophilic substitution or reductive amination. For example, microwave-assisted reactions with this compound and dichlorothieno[3,2-d]pyrimidine under argon, using 1,4-dioxane as a solvent and N,N-diisopropylethylamine as a base, achieve moderate yields (~61%) after silica gel chromatography . Optimization involves controlling stoichiometry (e.g., 1.0 equiv. amine to substrate), temperature (room temperature for initial mixing), and purification methods (gradient elution with ethyl acetate/hexanes). Reaction progress is monitored via TLC or HPLC .
Q. Which analytical techniques are critical for characterizing this compound and its derivatives?
- NMR Spectroscopy : and NMR verify structural integrity. For example, NMR peaks at δ 154.4 (C-O) and 128.2 (aromatic carbons) confirm phenoxy group attachment .
- HRMS : High-resolution mass spectrometry validates molecular formulas (e.g., observed m/z 241.1543 for N-(2-phenoxyethyl)acrylamide vs. calculated 241.1547) .
- Melting Point Analysis : Pure this compound hydrochloride exhibits a sharp mp of 220–222°C . Discrepancies in mp or spectral data indicate impurities, necessitating repurification .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Exposure Mitigation : Use fume hoods and PPE (gloves, lab coats) to prevent inhalation or skin contact. Symptoms like respiratory irritation may manifest hours post-exposure, requiring 48-hour medical observation .
- Spill Management : Neutralize acidic derivatives (e.g., hydrochloride salts) with sodium bicarbonate and adsorb with inert materials (e.g., vermiculite) .
Advanced Research Questions
Q. How can researchers resolve contradictions in purity assessments of this compound derivatives across suppliers?
Discrepancies arise from batch-specific impurities (e.g., residual solvents or unreacted precursors). To reconcile
Q. What strategies improve the regioselectivity of this compound in heterocyclic ring-forming reactions?
Regioselectivity in cyclizations (e.g., benzothiazepine synthesis) depends on:
- Lewis Acid Catalysts : BF₃·Et₂O promotes electrophilic activation at the phenoxy oxygen, directing cyclization to form 1,4-benzothiazepines .
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states favoring 7-membered rings over 5-membered byproducts .
- Substituent Effects : Electron-withdrawing groups on the aryl ring reduce competing side reactions (e.g., C–N bond cleavage) .
Q. How can chemoproteomics leverage this compound derivatives for target identification in anti-cancer studies?
Derivatives like N-(2-phenoxyethyl)acrylamide serve as covalent warheads. Methodology includes:
- Activity-Based Protein Profiling (ABPP) : Incubate probes with cell lysates, followed by click chemistry tagging with biotin-azide and streptavidin pulldown for LC-MS/MS identification .
- Dose-Response Validation : Confirm target engagement using CETSA (Cellular Thermal Shift Assay) to measure thermal stabilization of bound proteins .
Q. What computational tools aid in predicting the metabolic stability of this compound-based compounds?
- ADMET Predictors : Software like Schrödinger’s QikProp estimates metabolic liability (e.g., CYP450 oxidation sites on the ethylamine chain).
- MD Simulations : Molecular dynamics (e.g., GROMACS) model aqueous solubility and membrane permeability, critical for CNS-targeted derivatives .
Methodological Best Practices
- Data Contradiction Analysis : Use Bland-Altman plots to compare purity assays from multiple batches .
- Reproducibility : Document reaction parameters (e.g., microwave power, ramp time) and raw spectral data in appendices .
- Ethical Compliance : Adhere to institutional protocols for human/non-human studies when testing bioactive derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
